molecular formula C9H7NOS B6316112 4-(Methylthio)benzoyl cyanide CAS No. 1894775-14-4

4-(Methylthio)benzoyl cyanide

Cat. No.: B6316112
CAS No.: 1894775-14-4
M. Wt: 177.22 g/mol
InChI Key: UCPCAVSIEJMXOE-UHFFFAOYSA-N
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Description

4-(Methylthio)benzoyl cyanide is an organic compound with the molecular formula C9H7NOS. It is characterized by the presence of a benzoyl group substituted with a methylthio group and a cyanide group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylthio)benzoyl cyanide typically involves the reaction of 4-(Methylthio)benzaldehyde with a cyanating agent. One common method is the use of copper-catalyzed oxidative coupling reactions. For example, benzyl cyanides can be coupled with tert-butyl hydroperoxide in the presence of copper acetate under solvent-free conditions at room temperature . This method is efficient and yields the desired product in good to excellent yields.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and eco-friendly synthetic pathways are often applied to optimize the production process. This includes minimizing waste and using non-toxic reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

4-(Methylthio)benzoyl cyanide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyanide group to an amine group.

    Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

4-(Methylthio)benzoyl cyanide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Methylthio)benzoyl cyanide involves its interaction with molecular targets through its functional groups. The cyanide group can act as a nucleophile, participating in various chemical reactions. The methylthio group can undergo oxidation or substitution, affecting the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    4-Methylthio benzyl cyanide: Similar in structure but with a benzyl group instead of a benzoyl group.

    4-Methylthio benzoic acid: Contains a carboxylic acid group instead of a cyanide group.

    4-Methylthio benzaldehyde: Contains an aldehyde group instead of a cyanide group.

Uniqueness

4-(Methylthio)benzoyl cyanide is unique due to the presence of both a methylthio group and a cyanide group on the benzoyl ring

Properties

IUPAC Name

4-methylsulfanylbenzoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCPCAVSIEJMXOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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